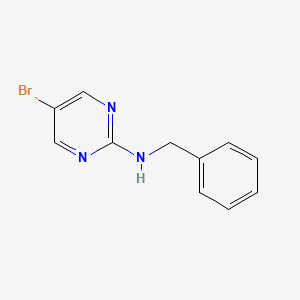

N-benzyl-5-bromopyrimidin-2-amine

CAS No.: 38373-55-6

Cat. No.: VC2348324

Molecular Formula: C11H10BrN3

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38373-55-6 |

|---|---|

| Molecular Formula | C11H10BrN3 |

| Molecular Weight | 264.12 g/mol |

| IUPAC Name | N-benzyl-5-bromopyrimidin-2-amine |

| Standard InChI | InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) |

| Standard InChI Key | SEJMYSXXRMYOGT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br |

Introduction

Chemical Identity and Properties

Basic Identification

N-benzyl-5-bromopyrimidin-2-amine is a chemical compound with the molecular formula C11H10BrN3. It consists of a 5-bromopyrimidine ring connected to a benzyl group through an amino linkage at the 2-position of the pyrimidine ring. This compound is also known by its synonym 2-Benzylamino-5-bromopyrimidine .

Physical and Chemical Properties

The compound has a molecular weight of 264.12 g/mol, which contributes to its chemical behavior and applications. As a heterocyclic compound containing both bromine and nitrogen atoms, it possesses distinctive reactivity patterns that are valuable in organic synthesis .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H10BrN3 | |

| Molecular Weight | 264.12 g/mol | |

| CAS Registry Number | 38373-55-6 | |

| Creation Date in PubChem | 2005-09-18 | |

| Last Modified Date | 2025-03-01 |

Structural Features

Molecular Structure

The structure of N-benzyl-5-bromopyrimidin-2-amine comprises three key components: a pyrimidine ring, a bromine atom substituted at the 5-position of the pyrimidine ring, and a benzyl group attached via an amino linkage at the 2-position. This arrangement creates a molecule with interesting electronic properties and potential for further functionalization .

Structural Representations

The compound can be represented using several chemical notation systems, which are essential for its identification in chemical databases and literature:

| Representation | Value | Source |

|---|---|---|

| SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br | |

| InChI | InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) | |

| InChIKey | SEJMYSXXRMYOGT-UHFFFAOYSA-N |

Structural Comparison

It is important to distinguish N-benzyl-5-bromopyrimidin-2-amine from similar compounds that may cause confusion. For instance, N-benzyl-5-bromopyridin-2-amine (C12H11BrN2) contains a pyridine ring instead of a pyrimidine ring, resulting in different chemical properties and applications . Similarly, N-benzyl-5-nitro-pyridin-2-amine features a nitro group rather than a bromine atom .

N-benzyl-5-bromopyrimidin-2-amine is cataloged in various chemical databases and reference systems, which facilitate its identification and information retrieval:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 5139142 | |

| CAS Registry Number | 38373-55-6 | |

| DSSTox Substance ID | DTXSID80408686 | |

| Nikkaji Number | J1.759.710H | |

| Wikidata | Q82214252 | |

| VCID | VC2348324 |

Synonyms and Alternative Names

The compound is known by several names in scientific literature and commercial catalogs:

Chemical Reactivity and Synthesis

Reactive Centers

The structure of N-benzyl-5-bromopyrimidin-2-amine contains several reactive centers that make it valuable in organic synthesis:

-

The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

-

The secondary amine linkage provides a potential site for further functionalization.

-

The pyrimidine ring, being electron-deficient, can participate in various transformations.

Applications and Research Significance

Pharmaceutical Relevance

Brominated pyrimidine derivatives, including N-benzyl-5-bromopyrimidin-2-amine, are significant in pharmaceutical research due to their potential biological activities. The pyrimidine scaffold is found in numerous biologically active compounds, including nucleotides and various drugs.

Synthetic Building Block

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems. The presence of the bromine atom provides a convenient handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations.

Analytical Characteristics

Identification Methods

N-benzyl-5-bromopyrimidin-2-amine can be identified and characterized using standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

X-ray crystallography for definitive structural confirmation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume